molecular formula C19H19N3O2S B276802 4-methyl-2-oxo-N-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide

4-methyl-2-oxo-N-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide

Cat. No.: B276802
M. Wt: 353.4 g/mol
InChI Key: CBFVKKYBQHBJCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with comparable structures and properties, such as:

Uniqueness

What sets 3-methyl-4-oxo-N-phenyl-4,6,7,8,9,10-hexahydrothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-2-carboxamide apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

4-methyl-2-oxo-N-phenyl-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-12-15-18(21-14-10-6-3-7-11-22(14)19(15)24)25-16(12)17(23)20-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3,(H,20,23)

InChI Key

CBFVKKYBQHBJCR-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CCCCCC3=N2)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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